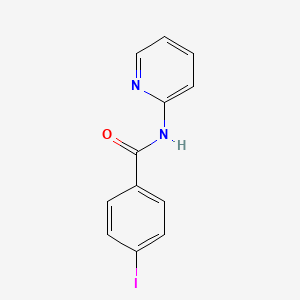![molecular formula C16H16N2O3 B14003978 N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide CAS No. 39794-30-4](/img/structure/B14003978.png)
N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide is an organic compound known for its potential applications in various fields, including corrosion inhibition and scientific research. This compound is characterized by its unique molecular structure, which includes a benzamide group and a dimethoxyphenyl moiety connected through a methyleneamino linkage.
Méthodes De Préparation
The synthesis of N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced. Common reagents for these reactions include halogenating agents and nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a corrosion inhibitor for mild steel in acidic environments.
Biology: Research has explored the compound’s potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antimicrobial treatments.
Medicine: The compound’s structure and reactivity make it a subject of interest in medicinal chemistry. Studies are investigating its potential as a lead compound for developing new drugs with therapeutic properties.
Industry: In industrial applications, the compound is used in the formulation of coatings and paints to enhance their protective properties. Its corrosion inhibition capabilities are particularly beneficial in this context.
Mécanisme D'action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective layer that prevents the metal from reacting with corrosive agents. This adsorption is facilitated by the compound’s molecular structure, which allows it to interact with the metal surface through physisorption and chemisorption processes.
In biological applications, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The exact molecular targets and pathways involved in this process are still under investigation.
Comparaison Avec Des Composés Similaires
N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide can be compared with other similar compounds, such as:
N-[(3,4-dimethoxyphenyl)methylideneamino]-4-hydroxy-benzamide: This compound has a similar structure but includes a hydroxyl group, which may enhance its corrosion inhibition properties.
N-[(3,4-dimethoxyphenyl)methylideneamino]-4-(dimethylamino)benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its effectiveness as a corrosion inhibitor and its potential in various scientific research applications.
Propriétés
Numéro CAS |
39794-30-4 |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-9-8-12(10-15(14)21-2)11-17-18-16(19)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19) |
Clé InChI |
LTCJQGHDCIFJRA-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


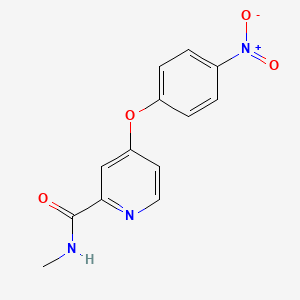
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
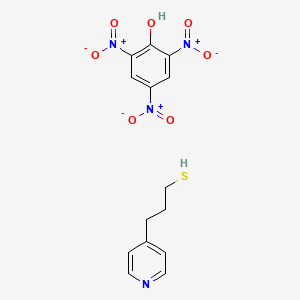
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
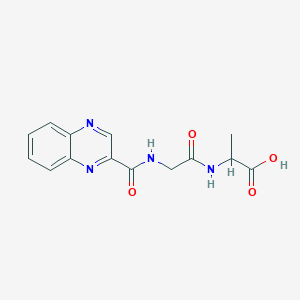
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
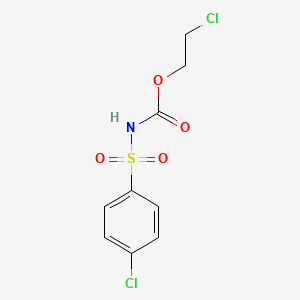
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
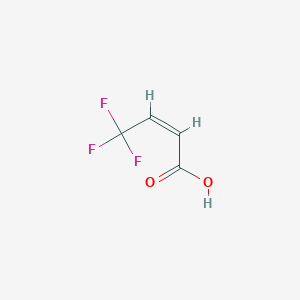
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)

![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)
